(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2S,4R” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “3-Bromobenzyl” group is a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom at the 3rd position of the benzene ring. The “carboxylic acid” refers to the -COOH group attached to the pyrrolidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the 3-Bromobenzyl group and the carboxylic acid group. The stereochemistry would have to be carefully controlled during the synthesis to ensure the correct “2S,4R” configuration.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the 3-Bromobenzyl group, and the carboxylic acid group. The stereochemistry would also be an important feature of the structure.Chemical Reactions Analysis
As for the chemical reactions, the carboxylic acid group could undergo typical acid-base reactions, and the bromine atom on the benzyl group could potentially be involved in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar.Safety And Hazards
Again, without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, proper safety measures should be taken when handling it.
Future Directions
The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, material science, or synthetic chemistry, depending on its properties and activities.
properties
IUPAC Name |
(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFDJIIOZOILN-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376013 | |
Record name | (4R)-4-[(3-Bromophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049978-36-0 | |
Record name | (4R)-4-[(3-Bromophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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